molecular formula C27H37NO8 B13425103 [(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

Cat. No.: B13425103
M. Wt: 503.6 g/mol
InChI Key: WDAIURVMANXCNS-OYEMQCJESA-N
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Description

The compound [(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate is a complex organic molecule with a unique structure. It is known for its significant biological activities and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes multiple double bonds, hydroxyl groups, and an oxabicyclo ring system, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate involves several steps, including the formation of the oxabicyclo ring system and the introduction of functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of hydroxyl and acetyl groups under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and stringent quality control measures ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons .

Scientific Research Applications

[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H37NO8

Molecular Weight

503.6 g/mol

IUPAC Name

[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

InChI

InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9-,15-7-,16-13-

InChI Key

WDAIURVMANXCNS-OYEMQCJESA-N

Isomeric SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C/C(=C\C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)/C)O)\C)OC(=O)C

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C

Origin of Product

United States

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